molecular formula C22H23N3O2 B2482450 4-(3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 946243-62-5

4-(3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2482450
CAS RN: 946243-62-5
M. Wt: 361.445
InChI Key: GFOFBXXGISRDRK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include 1,2,4-oxadiazoles and pyrrolidin-2-ones, which are of interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential applications in drug design. The 1,2,4-oxadiazole ring, in particular, is known for its utility in the design of compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of compounds related to 4-(3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves one-pot condensation reactions. For instance, a study described the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, with structures confirmed by IR, 1H NMR, and mass spectrometry techniques (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the structural analysis of related oxadiazole compounds reveals one-dimensional chains formed through intermolecular π-π interactions, showcasing the importance of non-covalent interactions in determining the supramolecular architecture of these compounds (Hou et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives can include nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution, among others. The reactivity of these compounds is significantly influenced by the electronic characteristics of the oxadiazole ring and substituents attached to it.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. These properties are determined by the compound's molecular structure and can be studied through experimental and computational methods. For instance, the crystal structure of related compounds can highlight the role of hydrogen bonding and π-π interactions in stabilizing the solid-state form (Merola & Franks, 2015).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The synthesis and structure of new bis(1,3,4-oxadiazole) systems like PDPyDP have been explored for their application in light-emitting diodes (LEDs). These compounds, when used as hole-blocking materials in LEDs, can significantly enhance device efficiency. The electroluminescence spectra from these materials indicate that light is emitted from specific layers, such as the MEH−PPV layer in the studied devices, demonstrating the potential of these materials in OLED technology (Wang et al., 2001).

Synthesis and Biological Activity

The novel synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been reported, with their structures confirmed by various spectroscopic methods. The potential biological activities of these compounds have been predicted, suggesting their utility in the development of new therapeutic agents (Kharchenko et al., 2008).

Antimicrobial Activities

The synthesis of new 1,3,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have been investigated. Compounds with the 1,3,4-oxadiazole moiety have shown significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Photoluminescence and Electroluminescence

A study on the synthesis and characterization of new 1,3,4-oxadiazole-containing rhenium(I) complexes has been conducted. These complexes exhibit unique photoluminescence and electroluminescence properties, making them suitable for applications in light-emitting devices (Wang et al., 2007).

properties

IUPAC Name

1-(4-methylphenyl)-4-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14(2)16-6-8-17(9-7-16)21-23-22(27-24-21)18-12-20(26)25(13-18)19-10-4-15(3)5-11-19/h4-11,14,18H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFBXXGISRDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one

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